molecular formula C7H5F2NO3 B1375462 (2,6-Difluoro-3-nitrophenyl)methanol CAS No. 206884-26-6

(2,6-Difluoro-3-nitrophenyl)methanol

Cat. No.: B1375462
CAS No.: 206884-26-6
M. Wt: 189.12 g/mol
InChI Key: PJAYEVAHCDPHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with a hydroxymethyl group. It is a versatile chemical used in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-3-nitrophenyl)methanol typically involves the nitration of 2,6-difluorotoluene followed by reduction and subsequent hydroxymethylation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amino group, which is then replaced by a hydroxymethyl group through a series of reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2,6-Difluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,6-Difluoro-3-nitrophenyl)methanol is utilized in diverse scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the nitro group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a valuable compound for research .

Comparison with Similar Compounds

  • 2,6-Difluoro-3-methylphenol
  • 2,6-Difluoro-3-nitroaniline
  • 2,6-Difluoro-3-nitrobenzoic acid

Comparison: (2,6-Difluoro-3-nitrophenyl)methanol is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-difluoro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAYEVAHCDPHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 2
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 3
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2,6-Difluoro-3-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.